
5-O-Desmethyl Omeprazole-d3 Sulfide
説明
5-O-Desmethyl Omeprazole-d3 Sulfide (CAS 103877-02-7) is a deuterated derivative of the proton pump inhibitor (PPI) metabolite 5-O-Desmethyl Omeprazole Sulfide. Structurally, it features a benzimidazole core with a sulfide (-S-) group at the 2-position and deuterium substitution at three hydrogen atoms (specific positions inferred as the benzimidazole ring based on isotopic analogs) . This compound is primarily utilized in research as a stable isotopic standard for tracking metabolic pathways or environmental degradation products of omeprazole, a widely prescribed antiacid drug .
As a metabolite, it originates from the enzymatic demethylation of omeprazole’s methoxy group by cytochrome P450 (CYP) enzymes, followed by non-enzymatic reduction of the sulfoxide moiety to sulfide . Its covalent binding to H+/K+ ATPase in parietal cells inhibits gastric acid secretion, though its pharmacological activity is weaker compared to the parent drug .
準備方法
Structural and Chemical Properties of 5-O-Desmethyl Omeprazole-d3 Sulfide
The molecular formula of this compound is C₁₆H₁₇N₃O₂S , with a molecular weight of 315.4 g/mol . The compound features a benzimidazole core linked to a 4-methoxy-3,5-dimethylpyridinyl moiety via a methylsulfanyl bridge. Deuterium incorporation occurs at three positions, likely within the methoxy or methyl groups of the pyridine ring, enhancing its utility in mass spectrometry-based tracking . Key properties include:
Synthetic Approaches to this compound
Deuterium Labeling Strategies
Deuterium incorporation is achieved through hydrogen-deuterium exchange or synthesis with deuterated precursors . For instance, using deuterated methanol (CD₃OD) in methylation reactions introduces deuterium at methoxy groups, while deuterated methylating agents (e.g., CD₃I) modify pyridinyl methyl groups . The stable isotope labeling ensures minimal metabolic interference, critical for tracing metabolites in biological matrices .
Stepwise Chemical Synthesis
The synthesis involves three key steps:
-
Preparation of Deuterated Omeprazole : Omeprazole-d3 is synthesized by substituting three hydrogen atoms with deuterium in the parent compound. This typically occurs at the 5-position methoxy group or adjacent methyl groups .
-
O-Desmethylation : Selective demethylation of the methoxy group at the 5-position is performed using demethylating agents such as boron tribromide (BBr₃) or enzymatic catalysis .
-
Sulfide Formation : The sulfoxide group in omeprazole is reduced to a sulfide using thiourea or hydrogen sulfide (H₂S) under controlled conditions .
Analytical Characterization and Validation
Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
LC-QTOF-MS is employed to confirm the structure and isotopic purity. Key findings include:
-
Mass Spectra : The molecular ion peak at m/z 315.1041 corresponds to the protonated form of this compound, with a 3 Da shift from the non-deuterated analog .
-
Fragmentation Patterns : Dominant fragments at m/z 198 (benzimidazole ring) and m/z 149 (pyridinyl moiety) confirm structural integrity .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectra validate deuterium placement. The absence of proton signals at deuterated positions (e.g., δ 3.8 ppm for methoxy protons) confirms successful isotopic labeling .
Metabolic Profiling and Research Applications
In Vivo Metabolite Identification
Co-administration of omeprazole and its deuterated analog in mice revealed:
-
Route-Dependent Metabolism : Intraperitoneal (i.p.) administration produced higher brain concentrations (Kₚ = 0.25) compared to oral dosing (Kₚ = 0.12) .
-
Metabolite Diversity : Seventeen metabolites were identified, with this compound detected in plasma and brain tissues across all administration routes .
Role in Stable Isotope Ratio Patterning
The 3 Da mass difference between omeprazole and its deuterated analog enables precise tracking in biological samples. This method circumvents matrix interference, particularly in lipid-rich brain tissues .
Industrial-Scale Preparation and Custom Synthesis
Specialized vendors (e.g., MedChemExpress) offer custom synthesis services for deuterated compounds, including:
化学反応の分析
Types of Reactions
5-O-Desmethyl Omeprazole-d3 Sulfide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
科学的研究の応用
Pharmacokinetics and Metabolism Studies
5-O-Desmethyl Omeprazole-d3 Sulfide is primarily investigated for its role in the pharmacokinetics of omeprazole. Recent studies have utilized stable isotope labeling to trace the metabolism of omeprazole in vivo. For instance, a study administered omeprazole and its stable isotope (D3-omeprazole) to mice via various routes (intraperitoneal, intravenous, and oral) to identify metabolites in plasma and brain tissues. This approach revealed multiple metabolites, including this compound, highlighting its significance in understanding the central nervous system-related effects of omeprazole and its metabolites .
Mechanistic Studies on Drug Interactions
The compound has been crucial in elucidating drug-drug interactions, particularly concerning cytochrome P450 enzymes. In vitro studies have demonstrated that this compound inhibits CYP2C19, a key enzyme involved in drug metabolism. Research indicates that this metabolite can irreversibly inactivate CYP2C19 through the formation of covalent bonds with the enzyme's heme moiety, which may lead to significant implications for drug efficacy and safety profiles .
Insecticidal Properties
Emerging research has also explored the insecticidal properties of omeprazole analogs, including this compound. A study indicated that while 5-O-Desmethyl Omeprazole had lower binding affinity compared to other analogs like 5-hydroxy omeprazole, it still exhibited notable insecticidal activity. This suggests potential applications in agricultural pest control .
Toxicological Assessments
Toxicological studies have focused on the safety profile of this compound as a metabolite of omeprazole. Investigations into its effects on various biological systems are essential for assessing potential risks associated with long-term omeprazole use. The compound's influence on cellular pathways related to apoptosis and inflammation has been documented, indicating its relevance in toxicological evaluations .
Analytical Chemistry Applications
In analytical chemistry, this compound serves as a reference standard for the development of methods aimed at quantifying drug metabolites in biological samples. High-resolution mass spectrometry techniques have been employed to analyze this compound alongside other metabolites, facilitating comprehensive profiling in pharmacokinetic studies .
Table 1: Summary of Key Studies Involving this compound
作用機序
The mechanism of action of 5-O-Desmethyl Omeprazole-d3 Sulfide involves its inhibitory effect on the gastric proton pump, a crucial enzyme responsible for the secretion of gastric acid. By binding to this proton pump, the compound effectively reduces gastric acid production, which is beneficial in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
類似化合物との比較
The following table and analysis compare 5-O-Desmethyl Omeprazole-d3 Sulfide with structurally and functionally related omeprazole metabolites and analogs:
Key Differences and Research Findings
Structural Modifications :
- The desmethyl group in this compound distinguishes it from ufiprazole (retains methoxy) and enhances polarity, altering solubility and metabolic stability .
- Deuterium substitution in the -d3 variant reduces metabolic degradation rates (kinetic isotope effect), making it valuable for pharmacokinetic studies .
Metabolic Pathways: CYP2C19 is critical for demethylating omeprazole to form 5-O-Desmethyl derivatives, while CYP3A4 predominantly oxidizes omeprazole to sulfone . The sulfide group in this compound arises from non-enzymatic reduction of sulfoxide, common in biodegradation environments .
Biological Activity :
- The parent drug (omeprazole) and its sulfone metabolite exhibit stronger acid suppression than sulfide derivatives, which are less potent due to irreversible binding inefficiency .
Environmental Impact: Non-deuterated metabolites like ufiprazole and omeprazole sulfone are detected in wastewater and surface water, highlighting their environmental persistence . Deuterated analogs are absent in environmental samples, restricted to analytical applications .
生物活性
5-O-Desmethyl Omeprazole-d3 Sulfide is a deuterated derivative of Omeprazole, a well-known proton pump inhibitor (PPI). This compound has garnered attention due to its significant biological activity, particularly in the context of gastric acid secretion and its role in various therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanism of action, biochemical properties, research applications, and relevant case studies.
Target and Mode of Action
The primary target of this compound is the H+/K+ ATPase enzyme located in gastric parietal cells. By inhibiting this enzyme, the compound effectively reduces gastric acid secretion, leading to an increase in gastric pH. This mechanism is crucial for treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.
Biochemical Pathways
The inhibition of the H+/K+ ATPase enzyme disrupts the normal biochemical pathways responsible for gastric acid production. This results in a decrease in both the production and secretion of gastric acid, which is beneficial for patients suffering from acid-related disorders.
Dosage Effects
Research indicates that the effects of this compound vary with dosage in animal models. Lower doses effectively inhibit gastric acid secretion without significant adverse effects, while higher doses may lead to toxic effects, including alterations in liver enzyme levels and potential damage to gastric mucosa.
Molecular Structure
The molecular formula for this compound is , with a molecular weight of approximately 315.4 g/mol. Its unique structure includes a benzimidazole ring and a pyridine moiety, which are essential for its inhibitory activity on the H+/K+ ATPase enzyme .
Metabolic Pathways
This compound is primarily metabolized by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4. The metabolic products can influence its pharmacokinetics and therapeutic efficacy .
Transport and Distribution
This compound is absorbed in the gastrointestinal tract and distributed to gastric parietal cells where it exerts its inhibitory effects. Its distribution is mediated by specific transporters that facilitate its entry into target cells.
Research Applications
This compound serves multiple roles in scientific research:
- Pharmacology : Used as a reference standard in studies involving proton pump inhibitors to understand their metabolism and efficacy.
- Proteomics : Employed in research to study protein interactions and functions related to drug metabolism.
- Clinical Studies : Investigated for its therapeutic effects and potential interactions with other medications.
Clinical Relevance
Numerous studies have highlighted the clinical relevance of this compound:
- Efficacy in Acid Reduction : A study demonstrated that administration of this compound resulted in prolonged inhibition of gastric acid secretion lasting up to 3–4 days despite a short plasma elimination half-life. This finding suggests its potential utility in treating chronic acid-related disorders.
- Metabolic Studies : Research focusing on the metabolic pathways has shown that variations in CYP2C19 genotypes can significantly influence the pharmacokinetics of PPIs, including this compound. Understanding these interactions can help tailor treatments based on genetic profiles .
Comparative Analysis with Other PPIs
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Omeprazole | Proton pump inhibitor; benzimidazole structure | Parent compound; widely used in clinical practice |
Esomeprazole | S-enantiomer of Omeprazole | Improved bioavailability; longer half-life |
Lansoprazole | Benzimidazole structure | Distinct chemical structure; different metabolic pathway |
Rabeprazole | Thiazole ring | Faster onset of action compared to others |
This compound | Deuterated form | Allows precise tracking in biological systems |
This table illustrates how this compound compares with other proton pump inhibitors regarding structure and unique characteristics.
Q & A
Basic Research Questions
Q. How is 5-O-Desmethyl Omeprazole-d3 Sulfide structurally characterized in metabolic studies?
- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₁₆H₁₃D₃N₃O₂S, exact mass 331.0975) and isotopic purity (98 atom% D). Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, identifies deuterium incorporation at the methoxy group and sulfide moiety. The SMILES string
[2H]C([2H])([2H])Oc1ccc2[nH]c(SCc3ncc(C)c(OC)c3C)nc2c1
can guide spectral assignments .
Q. What is the role of CYP enzymes in this compound metabolism?
- Key Findings : CYP2C19 primarily mediates 5-O-desmethylation of omeprazole, while CYP3A4 catalyzes sulfone formation. Deuterium labeling at the methoxy group reduces metabolic interference, making it a stable tracer for studying enantiomer-specific metabolism (e.g., 40% of S-omeprazole metabolism involves CYP2C19 vs. 57% via CYP3A4) .
Q. How is this compound synthesized and purified?
- Protocol : React 2-mercapto-5-methoxybenzene imidazole with deuterated 4-methoxy-3,5-dimethyl-2-pyridine-methyl bromide. Purify via crystallization in ethanol, isopropanol, or acetone (solubility ranges from 0.5–12 mg/mL at 280–320 K). Monitor purity using HPLC with pharmacopeial standards (e.g., USP Omeprazole Related Compound A for sulfone detection) .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic pathway data for deuterated omeprazole derivatives?
- Analysis : Discrepancies in CYP isoform contributions (e.g., CYP3A4 vs. CYP2C19 dominance) arise from inter-individual enzyme activity variability. Use phenoconversion studies with omeprazole as a probe drug: measure hydroxy metabolites (CYP2C19 activity) and sulfone metabolites (CYP3A4 activity) in human hepatocytes or clinical samples. Normalize data using deuterated internal standards to account for isotopic effects .
Q. What challenges exist in preserving sulfide integrity during sample preparation?
- Solutions : Sulfide species (e.g., H₂S, HS⁻) oxidize rapidly in aqueous solutions. Preserve samples with zinc acetate (2N) and NaOH (6N) to precipitate ZnS and stabilize pH >12. For analytical quantification, use gas-exchange dialysis coupled with methylene blue colorimetry (limit of detection: 1.5 µg/L) to avoid matrix interference .
Q. How do solvent properties influence crystallization efficiency of this compound?
- Experimental Design : Solubility varies with temperature and solvent polarity. Ethanol and methanol achieve optimal yield (>90%) at 310 K, while acetone requires lower temperatures (280–300 K) to prevent co-precipitation of sulfone byproducts. Use gravimetric analysis to correlate solubility with solvent dielectric constants (e.g., ethanol ε=24.3 vs. acetone ε=20.7) .
特性
IUPAC Name |
2-[[3,5-dimethyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfanyl]-3H-benzimidazol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-9-7-17-14(10(2)15(9)21-3)8-22-16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19)/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPIOBRWGYAHRI-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=NC=C1C)CSC2=NC3=C(N2)C=C(C=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。